[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate
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Overview
Description
The compound [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers, a tricyclic core, and the presence of both hydroxy and ethenyl functional groups. The compound also contains a benzoxaborole moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from a suitable linear precursor. This involves the use of strong acids or bases to induce cyclization and form the desired tricyclic structure.
Introduction of Functional Groups: The hydroxy and ethenyl groups are introduced through selective functionalization reactions
Attachment of the Benzoxaborole Moiety: The benzoxaborole moiety is attached through an esterification reaction. This involves the reaction of the tricyclic core with a benzoxaborole derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and ethenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxaborole moiety. This can involve nucleophilic substitution reactions using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound is studied for its potential biological activity. The benzoxaborole moiety is known for its ability to inhibit certain enzymes, making the compound a potential candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to inhibit enzymes and interact with biological targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, the compound is used in the development of new materials and chemicals. Its unique structure and reactivity make it a valuable component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit enzymes by forming a covalent bond with the active site. This can lead to the inhibition of enzyme activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-chloro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate
- [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-bromo-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate
Uniqueness
The uniqueness of [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate lies in the presence of the fluoro-substituted benzoxaborole moiety. This substitution can significantly alter the compound’s biological activity and reactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C29H38BFO7 |
---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate |
InChI |
InChI=1S/C29H38BFO7/c1-6-27(4)13-21(38-22(33)15-36-20-8-7-18-14-37-30(35)23(18)24(20)31)28(5)16(2)9-11-29(17(3)26(27)34)12-10-19(32)25(28)29/h6-8,16-17,21,25-26,34-35H,1,9-15H2,2-5H3/t16-,17+,21-,25+,26+,27-,28+,29+/m1/s1 |
InChI Key |
WQVDRQUAJNEZSV-PTUZOVCBSA-N |
Isomeric SMILES |
B1(C2=C(CO1)C=CC(=C2F)OCC(=O)O[C@@H]3C[C@@]([C@H]([C@@H]([C@@]45CC[C@H]([C@@]3([C@@H]4C(=O)CC5)C)C)C)O)(C)C=C)O |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2F)OCC(=O)OC3CC(C(C(C45CCC(C3(C4C(=O)CC5)C)C)C)O)(C)C=C)O |
Origin of Product |
United States |
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